ST638
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Overview
Description
Tyrosine kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ST638 involves several key steps. The starting material is typically a substituted cinnamic acid derivative, which undergoes a series of reactions to introduce the cyano, ethoxy, hydroxy, and phenylthiomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ST638 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
ST638 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition.
Biology: Employed in cell signaling studies to understand the role of tyrosine kinases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
ST638 exerts its effects by inhibiting tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues on proteins. This inhibition disrupts various signaling pathways involved in cell growth and differentiation. The molecular targets of this compound include several receptor and non-receptor tyrosine kinases, which play a role in processes like mitogenesis and transmembrane signaling .
Comparison with Similar Compounds
Similar Compounds
Genistein: Another tyrosine kinase inhibitor with a similar mechanism of action.
Herbimycin A: Known for its ability to inhibit protein tyrosine kinases.
Tyrphostin A47: A potent inhibitor of tyrosine kinases used in various research applications.
Uniqueness of ST638
This compound is unique due to its specific structure, which allows for high potency and selectivity in inhibiting tyrosine kinases. Its ability to inhibit multiple kinases makes it a valuable tool in studying complex signaling pathways and developing targeted therapies .
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8- |
InChI Key |
YKLMGKWXBLSKPK-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C#N)\C(=O)N |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |
Pictograms |
Irritant |
Synonyms |
alpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide ST 638 ST-638 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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